molecular formula C9H11NO4S B3389652 3-(3-Sulfamoylphenyl)propanoic acid CAS No. 933728-67-7

3-(3-Sulfamoylphenyl)propanoic acid

Cat. No.: B3389652
CAS No.: 933728-67-7
M. Wt: 229.26
InChI Key: NJNFZMGVTAZKOZ-UHFFFAOYSA-N
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Description

3-(3-Sulfamoylphenyl)propanoic acid is an organic compound with the molecular formula C9H11NO4S It is a derivative of propanoic acid, featuring a sulfamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Sulfamoylphenyl)propanoic acid typically involves the introduction of a sulfamoyl group to a phenylpropanoic acid derivative. One common method is the sulfonation of 3-phenylpropanoic acid using chlorosulfonic acid, followed by neutralization with ammonia to form the sulfamoyl group. The reaction conditions usually require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes, utilizing automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis, allowing for better control over reaction parameters and reducing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Sulfamoylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride, with the reactions carried out in solvents like chloroform or carbon tetrachloride.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylpropanoic acids, depending on the electrophile used.

Scientific Research Applications

3-(3-Sulfamoylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of sulfonamide-based compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Sulfamoylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Sulfamoylphenyl)propanoic acid: Similar structure but with the sulfamoyl group in the para position.

    3-Phenylpropanoic acid: Lacks the sulfamoyl group, making it less reactive in certain chemical reactions.

    4-Aminosulfonylbenzoic acid: Contains a similar sulfamoyl group but attached to a benzoic acid moiety.

Uniqueness

3-(3-Sulfamoylphenyl)propanoic acid is unique due to the position of the sulfamoyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional difference can result in distinct chemical and biological properties compared to its isomers and analogs.

Properties

IUPAC Name

3-(3-sulfamoylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c10-15(13,14)8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNFZMGVTAZKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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